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Introduction to Bixafen and Its Regulatory Status

Bixafen is a modern succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole
carboxamide chemical class. Developed by Bayer Corporation and later managed by FMC Corporation, it
has been widely used in agricultural practices since its introduction in 2006 for controlling key stem and leaf
diseases in cereals, including Septoria leaf blotch, eyespot, and rusts [1]. As a systemic fungicide, bixafen
is absorbed by plants and translocated to growing tissues, providing persistent protection against fungal
pathogens. Bixafen's biochemical mode of action involves inhibition of succinate dehydrogenase
(mitochondrial complex II), which disrupts cellular respiration in fungi by blocking the electron transport

chain [2].

The regulatory status of bixafen varies across regions, with approval in the European Union under EC
Regulation 1107/2009 until October 31, 2027, and tolerances established in the United States for residues in
multiple commodities including cereals, milk, eggs, and various animal tissues [1] [3]. While not currently
classified as a candidate for substitution in the EU, ongoing research continues to evaluate its toxicological

profile, particularly regarding potential developmental effects and environmental persistence [1].

Chemical Identity and Properties
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Table 1: Chemical and Physical Properties of Bixafen

Property Value Reference

IUPAC Name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3- [1]
(difluoromethyl)-1-methylpyrazole-4-carboxamide

CAS Registry Number 581809-46-3 [1]
Molecular Formula C1sH12Cl2F3Ns0 [1]
Molecular Mass 414.21 g/mol [1]
Physical State White powder [1]
Melting Point 146.6 °C [1]
Water Solubility (pH 7, 20°C)  0.49 mg/L [1]
Octanol-Water Partition 3.3 (at 40°C) [1]

Coefficient (Log P)

Stability Decomposes before boiling (approximately 250°C) [1]

Bixafen exhibits low aqueous solubility but is highly soluble in organic solvents such as acetone (250,000
mg/L) and dichloromethane (102,000 mg/L) [1]. This property contributes to its environmental persistence
and potential for bioaccumulation. The chemical is characterized by its diphenyl ether structure with
halogen substituents (chlorine and fluorine atoms) that enhance its biological activity and environmental
stability. Its high log P value indicates significant lipophilicity, which influences its distribution in biological

systems and environmental fate [1].

Mammalian Toxicity Profile

Table 2: Mammalian Toxicity Profile of Bixafen
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Toxicity Endpoint Results Species Reference
Acute Oral LDso > 5000 mg/kg bw Rat [1] [2]
Toxicity

Acute Dermal LDso > 2000 mg/kg bw Rat [1]
Toxicity

Inhalation Toxicity LCso>5.17 mg/L Rat [1]
Primary Target Liver Mice, rats, [3]
Organ dogs

Reproductive Probable reproduction/developmental toxin - [1]
Toxicity

Carcinogenicity No evidence of carcinogenic potential - [1] [2]
Genotoxicity Negative in most tests; positive only at high In vitro [1][4][2]

concentrations in specialized assays

Key Toxicological Findings

e Hepatic Effects: Repeated oral administration studies in mice, rats, and dogs consistently identified
the liver as the primary target organ [3]. Observed effects included increased liver weights and
hepatocellular hypertrophy, which are considered adaptive responses reflecting hepatic microsomal
enzyme induction rather than direct cytotoxicity. In several studies, there was evidence of liver toxicity
based on histopathological changes and clinical chemistry alterations, though these typically occurred

at doses exceeding expected exposure levels [3].

e Reproductive and Developmental Toxicity: Bixafen is classified as a probable
reproduction/developmental toxin [1]. While comprehensive reproductive toxicity studies in
mammals are limited in the available literature, evidence from non-mammalian models raises concerns

about potential developmental effects that warrant further investigation in mammalian systems.
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e Genotoxicity Profile: The overall weight of evidence suggests that bixafen is not genotoxic in
standard regulatory tests [1] [2]. However, specialized in vitro studies using human lymphoblastic T-
cell lines (Jurkat cells) have shown that bixafen can trigger reactive oxygen species formation and
induce DNA damage at concentrations above 10 pM [4] [2]. This suggests that oxidative stress may

contribute to its toxicity mechanism at high concentrations.

Experimental Protocols for Toxicity Assessment

In Vivo Mammalian Toxicity Studies

Standard regulatory toxicology studies for bixafen have followed established OECD guidelines for

chemical safety assessment. The experimental design typically includes:

e Test System: Laboratory rats (Sprague-Dawley or Wistar strains), mice, and dogs as non-rodent
species

e Dose Administration: Oral gavage or dietary administration in graduated doses including NOAEL
(No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level)
determinations

¢ Duration: Varying from acute (single dose) to subchronic (90-day) and chronic (1-2 year) exposures

¢ Endpoints Monitored: Clinical observations, body weight, food consumption, hematology, clinical
chemistry, urinalysis, gross pathology, histopathology, and organ weights [1] [3]

For reproductive and developmental toxicity assessment, established protocols include:

e Segment I: Fertility and early embryonic development
e Segment Il: Teratogenicity studies with in utero exposure during organogenesis
e Segment lll: Perinatal and postnatal development studies

In Vitro Mechanistic Studies

Cellular models used to investigate bixafen's mechanisms include:

e Human cell lines (Jurkat T-cells, SH-SY5Y neuroblastoma cells) for genotoxicity assessment
¢ Primary hepatocytes from rodents for hepatic metabolism and toxicity studies
¢ Cell-free systems for mitochondrial function assessment
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Methodological details for the genotoxicity assays demonstrating positive findings at high concentrations

include:

e Cell Culture: Human Jurkat T-cells maintained in RPMI-1640 medium with 10% fetal bovine serum at
37°Cin 5% CO2

¢ Treatment: Cells exposed to bixafen at concentrations ranging from 1-100 uM for 4-24 hours

¢ ROS Measurement: Using fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (HzDCFDA)

e DNA Damage Assessment: Comet assay (single-cell gel electrophoresis) under alkaline conditions

e Apoptosis Detection: Annexin V/propidium iodide staining with flow cytometric analysis [4] [2]

Mechanisms of Action and Toxicity Pathways

Metabolic Adaptation

Succinate Dehydrogenase Electron Transport Chain Antioxidant Defense
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Click to download full resolution via product page
Mechanism of Bixafen Toxicity

The primary mechanism of bixafen's toxicity stems from its activity as a succinate dehydrogenase
inhibitor (SDHI). While this action is selectively toxic to fungi at usage concentrations, at higher exposure
levels it can disrupt mitochondrial function in non-target organisms, including mammals [4] [2]. The key

events in the toxicity pathway include:
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¢ SDH Inhibition: Bixafen binds to the ubiquinone binding site of succinate dehydrogenase
(mitochondrial complex I1), blocking oxidation of succinate to fumarate in the tricarboxylic acid (TCA)
cycle [4].

¢ Electron Transport Chain Disruption: This inhibition simultaneously disrupts the flow of electrons
through the mitochondrial electron transport chain, reducing ATP generation [4].

¢ ROS Generation: The impaired electron flow increases electron leakage, leading to enhanced
production of reactive oxygen species (ROS), particularly superoxide anions [4] [2].

e Oxidative Stress: The elevated ROS levels overwhelm cellular antioxidant defenses, resulting in
oxidative damage to lipids, proteins, and DNA [4] [2].

¢ Cellular Consequences: Sustained oxidative stress triggers multiple adverse outcomes including
apoptosis (programmed cell death), inflammation, and potential mutagenicity [4] [2].

The species selectivity of bixafen's toxicity is influenced by differential uptake, metabolism, and binding
affinity to the target site across species. In mammals, the fungicide appears to have lower affinity for
mammalian SDH compared to fungal enzymes, contributing to its relatively lower acute toxicity in mammals
[1]. However, developing organisms and certain cell types with high metabolic demands may be particularly

vulnerable to SDH inhibition.

Risk Assessment and Regulatory Considerations

Human Health Risk Assessment

The risk assessment for bixafen involves evaluating potential exposure routes including dietary intake,
occupational exposure during application, and environmental exposure through contaminated water sources.

Key considerations include:

o Dietary Exposure: Established tolerances for bixafen residues in various food commodities are
based on extensive toxicological studies identifying NOAELs and applying appropriate safety factors
(typically 100-fold for inter- and intra-species variability) [3].

e Cumulative Risk: Potential synergistic effects with other SDHI fungicides require consideration due
to their common mode of action, though this aspect remains an area of ongoing research.

¢ Sensitive Subpopulations: Extra protective measures are applied for infants and children based on
the FFDCA requirement to ensure reasonable certainty of no harm [3].

Regulatory Status and Restrictions
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Bixafen is approved for use in multiple European countries and the United States, with specific restrictions
and conditions [1] [3]. The tolerances established by the EPA in 2018 include limits ranging from 0.02
ppm in poultry tissues and peanut nutmeat to 80 ppm in aspirated grain fractions [3]. These regulatory

decisions are based on comprehensive risk assessments that consider:

e Toxicological Profile: Including the identification of critical effects (hepatic changes) and
establishment of reference doses

e Exposure Assessment: Estimating dietary intake from residue data and consumption patterns

e Environmental Fate: Considering bixafen's persistence (half-lives of 82-1235 days depending on
medium) and potential for groundwater contamination [1] [2]

¢ Ecological Impacts: Particularly concerning high toxicity to aquatic organisms [1]

Research Gaps and Future Directions

While the current regulatory toxicology database for bixafen is substantial, several research gaps warrant

attention:

¢ Endocrine Disruption Potential: Comprehensive testing of bixafen's potential effects on endocrine
function is needed to fully characterize its hazard profile.

e Chronic Low-Dose Exposure: Most available data focus on acute and subchronic exposure
scenarios; further research on long-term low-dose exposure effects would strengthen risk
assessment.

¢ Neurodevelopmental Effects: Investigation of potential neurodevelopmental toxicity, particularly
following prenatal and early-life exposure.

¢ Metabolite Toxicity: Characterization of the toxicological properties of bixafen's major metabolites in
mammalian systems.

e Mixture Effects: Evaluation of potential interactive effects when bixafen co-occurs with other
pesticides or environmental contaminants.

Future research should prioritize mechanistic studies to better understand the implications of SDH
inhibition in mammalian systems, particularly in susceptible populations and life stages. Advanced
approaches incorporating new approach methodologies (NAMs) such as high-throughput screening and

computational toxicology could enhance efficiency in addressing these research needs.

Conclusion
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Bixafen demonstrates a favorable mammalian toxicity profile for its approved uses, characterized by low
acute toxicity and no evidence of carcinogenic potential. However, the identification of the liver as a target
organ in repeated dose studies and its classification as a probable reproductive/developmental toxin
warrant continued attention in risk assessment and management. The established mode of action as a
succinate dehydrogenase inhibitor provides a mechanistic foundation for understanding its toxicity,

particularly at higher exposure concentrations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 8/9 Tech Support


https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://www.smolecule.com/products/s641858?utm_src=pdf-custom-synthesis
https://sitem.herts.ac.uk/aeru/iupac/Reports/1250.htm
https://www.sciencedirect.com/science/article/abs/pii/S0013935120308185
https://www.federalregister.gov/documents/2018/12/04/2018-26348/bixafen-pesticide-tolerances
https://www.sciencedirect.com/science/article/abs/pii/S0013935124018218
https://www.smolecule.com/products/b641858#bixafen-mammalian-toxicity-profile
https://www.smolecule.com/products/b641858#bixafen-mammalian-toxicity-profile
https://www.smolecule.com/products/b641858#bixafen-mammalian-toxicity-profile
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s641858?utm_src=pdf-bulk
https://www.smolecule.com/products/s641858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 9/9 Tech Support


https://www.smolecule.com/products/s641858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

